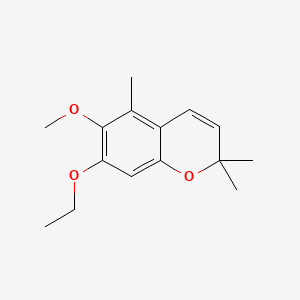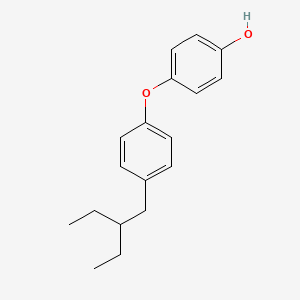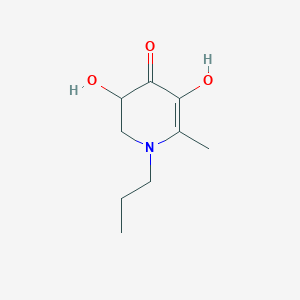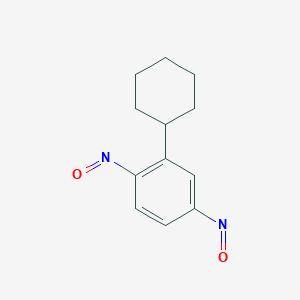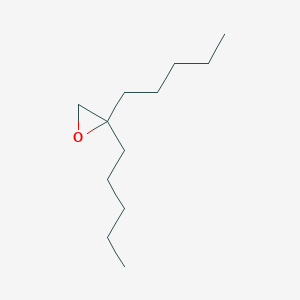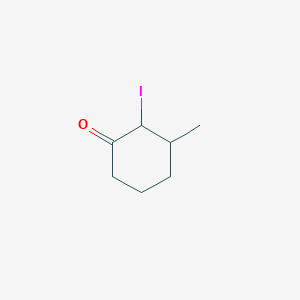![molecular formula C11H12I2O B14287315 {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 115117-52-7](/img/structure/B14287315.png)
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound characterized by the presence of two iodine atoms, an isopropoxy group, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as iodobenzene.
Vinylation: The vinyl group is introduced via a Heck reaction, where the iodobenzene derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the iodine atoms, resulting in the formation of deiodinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) are used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Deiodinated derivatives
Substitution: Brominated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The iodine atoms and vinyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene: Unique due to the presence of both iodine atoms and an isopropoxy group.
{2,2-Diiodo-1-[(methyl)oxy]ethenyl}benzene: Similar structure but with a methyl group instead of an isopropoxy group.
{2,2-Diiodo-1-[(ethoxy)ethenyl}benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
115117-52-7 |
|---|---|
Molekularformel |
C11H12I2O |
Molekulargewicht |
414.02 g/mol |
IUPAC-Name |
(2,2-diiodo-1-propan-2-yloxyethenyl)benzene |
InChI |
InChI=1S/C11H12I2O/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
RJLASQAQMFNMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=C(I)I)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


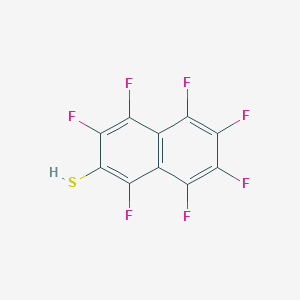
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
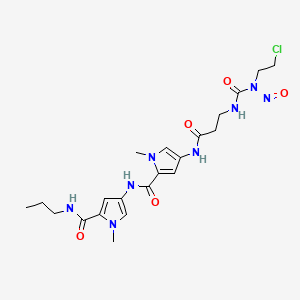
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
![N-[2-(2-Hydroxyethoxy)ethyl]hexanamide](/img/structure/B14287255.png)
![4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl](/img/structure/B14287260.png)
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
